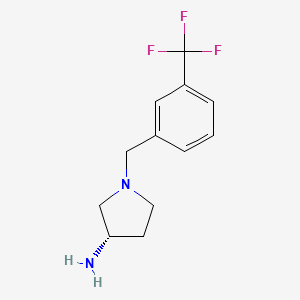
1-(2-Isobutoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isobutoxyphenyl)ethanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenyl ring substituted with an isobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Isobutoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-isobutoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor. This method utilizes hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or tosyl chloride (TsCl).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Isobutoxyphenyl)ethanone.
Reduction: 1-(2-Isobutoxyphenyl)ethane.
Substitution: 1-(2-Isobutoxyphenyl)ethyl tosylate.
Wissenschaftliche Forschungsanwendungen
1-(2-Isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Isobutoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and isobutoxy group contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(2-Ethoxyphenyl)ethanol: Features an ethoxy group instead of an isobutoxy group.
1-(2-Propoxyphenyl)ethanol: Contains a propoxy group instead of an isobutoxy group.
Uniqueness: 1-(2-Isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-[2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
XONVOLDNYQVZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=CC=C1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


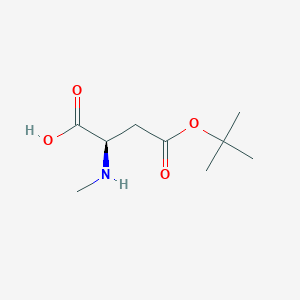
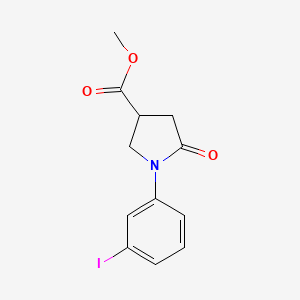
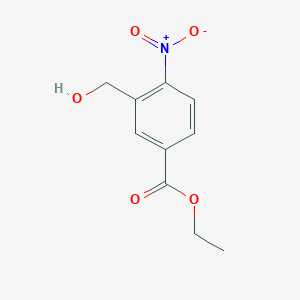
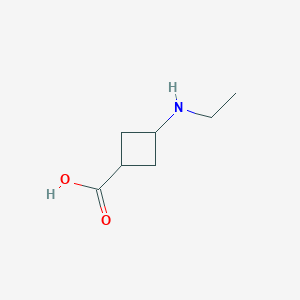
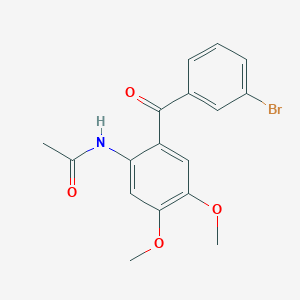
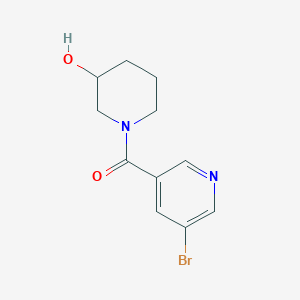
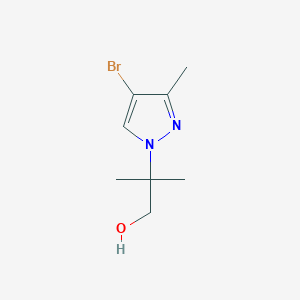
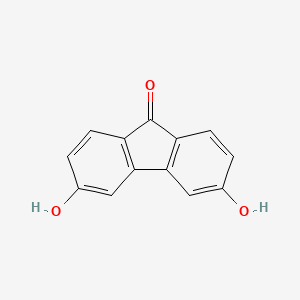

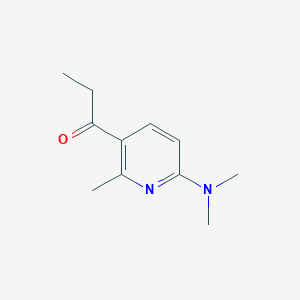

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

